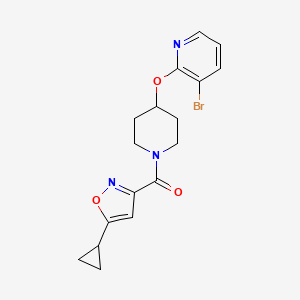![molecular formula C23H22BrN3O3S B2655715 4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-52-1](/img/structure/B2655715.png)
4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a chemical compound with the molecular formula C23H22BrN3O3S . It has been mentioned in the context of anti-tubercular agents .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 119–121 °C . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Sulfonamides and Their Applications
Sulfonamides represent a crucial chemical structure present in various clinically used drugs, with applications ranging from diuretics, carbonic anhydrase inhibitors, antiepileptics, to antipsychotic medications. The sulfonamide moiety, central to the function of these compounds, has been extensively researched for its role in inhibiting enzymes like carbonic anhydrases, which are pivotal in conditions like glaucoma, and for its antitumor activity, especially in targeting tumor-associated isoforms CA IX/XII. This structural motif has been consistently explored for developing novel drugs aiming at selective antiglaucoma drugs, antitumor agents, and diagnostic tools, highlighting the ongoing necessity for novel sulfonamide compounds in treating and diagnosing various diseases (Carta, Scozzafava, & Supuran, 2012).
Heterocyclic Compounds and CNS Drugs
Research into central nervous system (CNS) acting drugs has identified functional chemical groups that could serve as lead molecules for synthesizing new compounds with potential CNS activity. Heterocycles containing nitrogen, sulfur, and oxygen are particularly significant, forming the backbone of various organic compounds with CNS effects. These include molecules like pyridine, azole, imidazole, and piperidine, which are structural motifs in many natural products and therapeutically applicable compounds. The exploration of these heterocyclic compounds continues to be a rich area for developing new CNS drugs, showcasing the wide application of such chemical structures in medicinal chemistry (Saganuwan, 2017).
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold standards among chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. These compounds facilitate the synthesis of structurally diverse N-heterocycles, including piperidines and pyrrolidines, which are prevalent in many natural products and compounds with therapeutic applications. The review of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis highlights its significant role in producing compounds with potential pharmacological activities, demonstrating the broad applicability of this methodology in drug development (Philip, Radhika, Saranya, & Anilkumar, 2020).
Metal Complexes of Heterocyclic Ligands
The study of metal complexes with sulfur-bridged bis-pyridine ligands, such as 4,4′-dipyridyldisulfide, reveals significant structural diversity and guest inclusion properties. These complexes, which include macrocycles, zigzags, and helices, demonstrate the versatility of heterocyclic ligands in coordination chemistry. The ability of these ligands to form diverse structural types with metals underscores their potential in developing novel materials with unique properties and applications (Horikoshi & Mochida, 2006).
properties
IUPAC Name |
4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c24-19-8-6-17(7-9-19)23(28)26-20-10-12-21(13-11-20)31(29,30)27-15-2-1-5-22(27)18-4-3-14-25-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQUYQZDXDFJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)
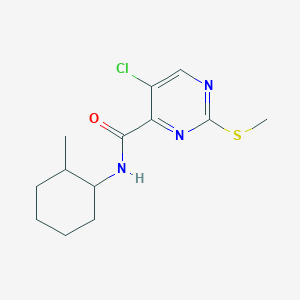
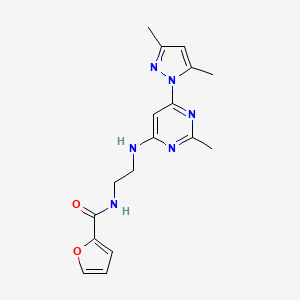
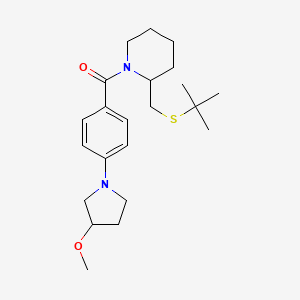
![N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2655642.png)
![N-[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2655643.png)
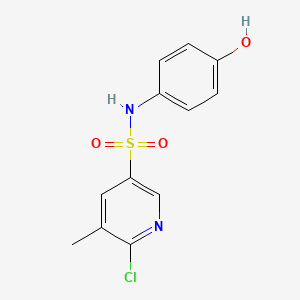
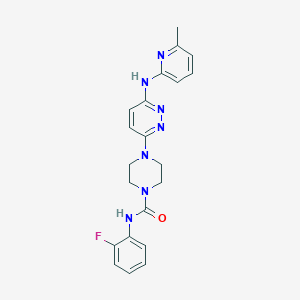
![1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)

